2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a heterocyclic organic compound with the molecular formula C10H10O2. It is characterized by a benzene ring fused to an oxepin ring, forming a seven-membered ring structure.
Mechanism of Action
Mode of Action
It’s known that the compound can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds .
Pharmacokinetics
The compound is known to have a molecular weight of 16219 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Some related compounds have shown activity on the central nervous system in mice , suggesting potential neurological effects.
Action Environment
It’s known that the compound is stable at room temperature , which could have implications for its storage and handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with 1,3-diketones under acidic conditions, leading to the formation of the oxepin ring . Another approach involves the use of 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate followed by cyclization .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1-benzoxepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrahydro-1-benzoxepin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepin-3-one can be compared with other similar compounds, such as:
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Similar in structure but with different biological activities.
2,3,4,5-Tetrahydro-1-benzoxepine: Lacks the ketone group, leading to different chemical reactivity.
3-Phenylpropan-1-amine derivatives: Used in similar synthetic routes but with variations in the final product structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the ketone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dihydro-1-benzoxepin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXKJOBVUSXAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296986 | |
Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35783-10-9 | |
Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35783-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDRO-1-BENZOXEPIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3C7V45X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Dihydro-1-benzoxepin-3(2H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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